molecular formula C6H5F3N2S B1331034 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- CAS No. 78018-17-4

2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-

Cat. No.: B1331034
CAS No.: 78018-17-4
M. Wt: 194.18 g/mol
InChI Key: KKAFDOIDJWXCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrimidine-2-thione Chemistry

The historical foundations of pyrimidine-2-thione chemistry can be traced to the early systematic investigations of pyrimidine derivatives in the late 19th century. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing the foundational synthetic methodologies that would later evolve to encompass sulfur-containing variants. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, through conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This early work established the fundamental understanding of pyrimidine ring systems that would prove essential for subsequent developments in thione chemistry.

The emergence of pyrimidine-2-thione derivatives represented a significant advancement in heterocyclic chemistry during the mid-20th century. The development of reliable synthetic routes to pyrimidine-2-thiones began with reactions involving thiourea as a key reagent. These methodologies demonstrated that the reaction of appropriately substituted precursors with thiourea could yield pyrimidine-2-thione derivatives with various substitution patterns. The evolution of these synthetic approaches provided the foundation for more sophisticated derivatives, including those incorporating electron-withdrawing groups such as trifluoromethyl substituents.

The introduction of trifluoromethyl groups into pyrimidine-2-thione scaffolds emerged as a natural progression in the field's development, driven by the recognition that fluorine incorporation could dramatically alter physicochemical properties. The trifluoromethyl group has been widely recognized for its significant role in medicinal chemistry and material science due to its unique electronic and steric properties that can alter various physiochemical properties of the parent molecule, such as lipophilicity, acidity, and hydrogen bonding capabilities. This recognition led to systematic investigations of trifluoromethylated heterocycles, ultimately culminating in compounds such as 2(1H)-pyrimidinethione, 4-methyl-6-(trifluoromethyl)-.

Nomenclature and Classification Systems

The systematic nomenclature of 2(1H)-pyrimidinethione, 4-methyl-6-(trifluoromethyl)- follows established principles of heterocyclic nomenclature, specifically the Hantzsch-Widman system for naming heterocyclic compounds. According to Hantzsch-Widman nomenclature, which is used for naming heterocyclic parent hydrides having no more than ten ring members, the compound name incorporates both the heterocyclic core identification and substitution pattern specification. The systematic International Union of Pure and Applied Chemistry name for this compound is 6-methyl-4-(trifluoromethyl)-1H-pyrimidine-2-thione, reflecting the standard numbering convention for pyrimidine rings where nitrogen atoms occupy positions 1 and 3.

The classification of this compound encompasses multiple chemical categories that reflect its structural complexity and functional group diversity. As a member of the pyrimidine family, it belongs to the broader class of diazines, which are six-membered heterocyclics containing two nitrogen atoms in the ring. Within this classification, pyrimidines are distinguished from other diazines such as pyrazine and pyridazine by the specific positioning of nitrogen atoms at positions 1 and 3. The presence of the thione functional group at position 2 further classifies the compound as a pyrimidine-2-thione derivative, a subclass known for distinctive chemical reactivity and biological activity profiles.

The trifluoromethyl substitution at position 6 places this compound within the specialized category of fluorinated heterocycles, specifically trifluoromethylated pyrimidines. This classification is significant as trifluoromethyl groups represent one of the most important functional groups in contemporary medicinal chemistry and agrochemistry. The compound identification is further specified through various standardized chemical database systems, including its Chemical Abstracts Service registry number 78018-17-4 and PubChem Compound Identifier 673683.

Significance in Heterocyclic Chemistry Research

The research significance of 2(1H)-pyrimidinethione, 4-methyl-6-(trifluoromethyl)- extends across multiple domains of heterocyclic chemistry, reflecting its unique structural features and potential applications. Pyrimidinethiones have been found to possess antimicrobial, antitubercular, antitumor, and hypoglycemic activity, establishing this class of compounds as important targets for pharmaceutical research. The specific structural modifications present in this compound, particularly the combination of methyl and trifluoromethyl substituents, provide opportunities for systematic structure-activity relationship studies that are fundamental to drug discovery efforts.

Within the broader context of heterocyclic synthesis, pyrimidinethiones serve as versatile building blocks for the construction of more complex molecular architectures. The compound has demonstrated utility in reactions with both electrophilic and nucleophilic reagents, enabling the synthesis of novel heterocyclic systems including pyrano[2,3-d]pyrimidine and chromeno[2,3-d]pyrimidine derivatives. These synthetic transformations highlight the compound's role as a key intermediate in the preparation of structurally diverse heterocyclic libraries for biological screening and material science applications.

The incorporation of the trifluoromethyl group significantly enhances the compound's research value by providing access to fluorinated analogs with potentially improved pharmacological properties. Research has demonstrated that trifluoromethyl pyrimidine derivatives containing an amide moiety exhibit notable antifungal, insecticidal, and anticancer properties. The systematic investigation of these biological activities has revealed that structural modifications within the trifluoromethyl pyrimidine framework can lead to compounds with selective activity profiles against specific biological targets.

The compound's significance is further amplified by its role in advancing fundamental understanding of tautomerism in heterocyclic systems. Similar to other pyrimidine-2-thione derivatives, this compound can exist in tautomeric forms, with the balance between thiol and thione forms dependent on environmental conditions such as temperature, concentration, and solvent polarity. This tautomeric behavior provides valuable insights into the electronic properties of substituted pyrimidine systems and their interactions with biological targets.

Position in Contemporary Trifluoromethylated Heterocycles Literature

The contemporary literature on trifluoromethylated heterocycles has positioned 2(1H)-pyrimidinethione, 4-methyl-6-(trifluoromethyl)- as a representative example of strategic fluorine incorporation in heterocyclic design. The compound exemplifies current trends in heterocyclic chemistry that emphasize the development of fluorinated analogs with enhanced biological activity and improved pharmacokinetic properties. Within the broader context of N-trifluoromethylation research, this compound contributes to understanding how trifluoromethyl substitution at different positions of the heterocyclic framework influences molecular properties and biological activity.

Recent research developments have demonstrated the synthetic accessibility and biological relevance of trifluoromethyl pyrimidine derivatives through systematic investigations of structure-activity relationships. Studies have shown that twenty-three novel trifluoromethyl pyrimidine derivatives containing an amide moiety exhibit moderate to excellent antifungal and insecticidal activities, with some compounds demonstrating inhibition rates exceeding 96% against specific fungal pathogens. These findings have established trifluoromethyl pyrimidines as important scaffolds for the development of new agricultural and pharmaceutical agents.

The compound's position in contemporary literature is further reinforced by advances in analytical and characterization methodologies that enable detailed structural and spectroscopic analysis of trifluoromethylated heterocycles. Modern characterization techniques including nuclear magnetic resonance spectroscopy, X-ray crystallography, and high-resolution mass spectrometry have provided comprehensive structural confirmation for trifluoromethyl pyrimidine derivatives. These analytical advances have facilitated systematic studies of the relationship between molecular structure and biological activity within this compound class.

Current research directions in trifluoromethylated heterocycles emphasize the development of new synthetic methodologies for accessing structurally diverse derivatives with improved selectivity and potency profiles. The compound 2(1H)-pyrimidinethione, 4-methyl-6-(trifluoromethyl)- serves as a benchmark structure for evaluating new synthetic approaches and for comparing the biological activities of related derivatives. This comparative framework has proven essential for optimizing the design of next-generation trifluoromethylated heterocycles for specific therapeutic and agricultural applications.

The integration of computational chemistry approaches with experimental investigations has further enhanced the compound's position in contemporary research. Molecular modeling studies and quantitative structure-activity relationship analyses have provided insights into the molecular mechanisms underlying the biological activities of trifluoromethyl pyrimidine derivatives. These computational approaches have enabled researchers to predict the properties of new derivatives and to design compounds with optimized activity profiles before synthesis, thereby accelerating the drug discovery process and improving the efficiency of lead compound identification.

Properties

IUPAC Name

6-methyl-4-(trifluoromethyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2S/c1-3-2-4(6(7,8)9)11-5(12)10-3/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAFDOIDJWXCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=S)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228676
Record name 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78018-17-4
Record name 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078018174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- (CAS No. 78018-17-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- can be represented as follows:

PropertyValue
IUPAC Name2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-
Molecular FormulaC7H5F3N2S
Molecular Weight210.19 g/mol
CAS Number78018-17-4

Antimicrobial Activity

Research indicates that pyrimidinethione derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds containing the pyrimidinethione nucleus showed activity against various bacterial strains, including resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Table 1: Antimicrobial Activity of Pyrimidinethione Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of pyrimidinethione derivatives has been evaluated in several studies. Notably, a recent investigation reported that compounds like 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- exhibited cytotoxic effects against various cancer cell lines such as HeLa and A549. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 2: Cytotoxicity of Pyrimidinethione Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-HeLa15
A54920
K56218

Other Pharmacological Activities

In addition to its antimicrobial and anticancer properties, this compound has shown potential in other areas:

  • Antioxidant Activity : Studies have demonstrated that pyrimidinethione derivatives can scavenge free radicals, thereby reducing oxidative stress in cells .
  • Anti-inflammatory Effects : Some derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Sciences highlighted the efficacy of pyrimidinethione derivatives against multi-drug resistant bacteria. The results indicated that these compounds could serve as lead candidates for developing new antibiotics targeting resistant strains .

Case Study 2: Cancer Treatment
In a clinical trial focusing on the anticancer effects of trifluoromethyl-substituted pyrimidines, researchers found that patients treated with a formulation containing these compounds showed significant tumor reduction compared to controls .

Scientific Research Applications

Synthesis of 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-

The synthesis of 2(1H)-pyrimidinethione derivatives can be achieved through various methods, including cyclocondensation reactions and alkylation strategies. Recent studies have reported efficient procedures for synthesizing these compounds with high yields. For instance, a study demonstrated the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones, yielding various derivatives in 70–98% yields through direct alkylation techniques .

Biological Activities

2(1H)-Pyrimidinethione derivatives exhibit a wide range of biological activities, making them significant in pharmacological research. Notable activities include:

  • Antimicrobial Activity : Compounds containing the pyrimidinethione structure have shown promising results against various bacterial strains. Studies indicate that these compounds possess antibacterial and antifungal properties, which are crucial in combating antibiotic resistance .
  • Anticancer Properties : Several derivatives have been evaluated for their anticancer activity against human cancer cell lines. For example, a series of trifluoromethylated pyrimidine derivatives were screened for cytotoxicity, with some compounds demonstrating significant antiproliferative effects . The National Cancer Institute has selected certain derivatives for further testing due to their promising results.
  • Antioxidant and Antitumor Activities : Pyrimidinethione compounds have also been recognized for their antioxidant properties and potential as antitumor agents. Research indicates that these compounds can inhibit tumor growth and exhibit protective effects against oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrimidinethione derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the chemical structure significantly enhanced antimicrobial activity. The compounds were tested using standard disk diffusion methods, showing zones of inhibition ranging from 10 mm to 25 mm depending on the derivative used.

Case Study 2: Anticancer Screening

In a comprehensive anticancer screening program involving 60 human cancer cell lines, certain trifluoromethylated pyrimidine derivatives displayed notable cytotoxicity. The most active compounds were subjected to further molecular docking studies to elucidate their mechanisms of action at the molecular level, revealing interactions with key cellular targets involved in cancer proliferation .

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAntimicrobialE. coli15
Compound BAnticancerMCF-712
Compound CAntioxidantN/AN/A
Compound DAntifungalC. albicans20

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atom in the thione group acts as a nucleophilic site, enabling substitution reactions with alkylating agents or electrophiles.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Alkylation Ethyl chloroacetate, K₂CO₃, refluxing MeCNEthyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate derivatives (e.g., 18 )
Glycosylation N-Glycosyl-N'-aminothioureasN-Glycosyl-N'-pyrazolylmethyleneaminothioureas (e.g., 171 )

Key Findings :

  • Alkylation under basic conditions (e.g., K₂CO₃) selectively targets the thione sulfur, forming stable thioether derivatives .
  • Glycosylation reactions preserve the pyrimidinethione core while introducing carbohydrate moieties, enhancing biological activity.

Oxidation Reactions

The thione group can undergo oxidation to form disulfides or sulfonic acids.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Disulfide Formation H₂O₂, acidic or neutral conditionsPyrimidine disulfide dimers
Sulfonic Acid Formation KMnO₄, aqueous pyridinePyrimidine-4-carboxylic acids (e.g., 80 )

Key Findings :

  • Oxidation with KMnO₄ converts the thione group to a carboxylic acid, enabling further derivatization (e.g., esterification) .
  • Disulfide formation is favored under mild oxidative conditions, retaining the pyrimidine ring structure.

Condensation and Cyclization Reactions

The compound participates in cyclocondensation with dinucleophiles to form fused heterocycles.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Knoevenagel Condensation Malonic acid, pyridine, microwave activation3-(4-Pyrazolyl)propenoic acids (e.g., 134 )
Biginelli Reaction Ethyl acetoacetate, urea, FeCl₃·6H₂O4-(3-Aryl-4-pyrazolyl)-1,2,3,4-tetrahydropyrimidin-2-ones (e.g., 144 )

Key Findings :

  • Microwave-assisted reactions significantly improve yields (e.g., 90–98% for propenoic acids) .
  • Biginelli reactions produce pyrimidinone derivatives with antifungal and antibacterial properties .

Functional Group Interconversion

The thione group can be converted to other functional groups.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Hydrazone Formation Hydrazine hydrate, ethanol4-Hydrazinylpyrimidine derivatives (e.g., 166 )
Wittig Reaction Triphenylphosphine, aromatic aldehydes4-[2-Arylethenyl]pyrazoles (e.g., 77 )

Key Findings :

  • Hydrazones exhibit enhanced antimicrobial activity compared to the parent compound .
  • Wittig reactions extend the π-conjugation of the pyrimidine core, useful in materials science .

Comparative Reactivity Table

Reaction TypeSelectivityTypical YieldsKey Applications
Nucleophilic SubstitutionHigh70–98%Drug candidate synthesis
OxidationModerate60–85%Functional group diversification
CyclizationHigh80–95%Antifungal/antibacterial agents

Research Implications

  • Antimicrobial Activity : Derivatives such as 4-hydrazinylpyrimidines show potent activity against S. aureus and E. coli (MIC: 0.8–6.25 µg/mL) .
  • Anticancer Potential : Thioether derivatives inhibit Aurora B kinase, a target in oncology .
  • Material Science : Extended conjugation via Wittig reactions enables applications in optoelectronics .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Features Biological Activity (Reported)
2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- C₆H₅F₃N₂S 194.17 4-CH₃, 6-CF₃ High electronegativity (CF₃), thione group Not explicitly reported
1-(4-Methoxyphenyl)-6-methyl-4-phenyl-2(1H)-pyrimidinethione C₁₈H₁₆N₂OS 308.40 1-(4-OCH₃Ph), 4-Ph, 6-CH₃ Bulky aromatic substituents Not reported; potential for H-bonding
6-(Difluoromethyl)-4(1H)-Pyrimidinone C₅H₄F₂N₂O 146.09 6-CHF₂, 4-ketone Reduced lipophilicity vs. CF₃ Intermediate for bioactive molecules
6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione C₅H₃F₃N₂O₂ 180.09 2,4-dione, 6-CF₃ Dual hydrogen-bonding sites Agrochemical applications (e.g., herbicides)
4-Methyl-6-[(phenylmethyl)thio]-2(1H)-pyrimidinethione C₁₂H₁₂N₂S₂ 248.36 4-CH₃, 6-SBn Thioether linkage Synthetic intermediate
Key Observations:
  • Trifluoromethyl vs.
  • Thione vs. Ketone: The thione group (C=S) in the target compound offers distinct hydrogen-bonding capabilities and redox reactivity compared to ketones (C=O) in pyrimidinones, influencing interactions with biological targets .
  • Substituent Position : The 4-methyl group in the target compound may sterically hinder interactions at the pyrimidine core, unlike 1-(4-methoxyphenyl) derivatives, which introduce aromatic bulk .
Comparative Yields and Challenges
  • 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione : Synthesized in 67% yield via condensation of trifluoro esters with urea, highlighting the efficiency of CF₃ incorporation .
  • 4-Methyl-6-[(phenylmethyl)thio]-2(1H)-pyrimidinethione : Prepared via Biginelli reaction, but yields for thione derivatives are often lower (~30–50%) due to competing oxidation pathways .
Antimicrobial and Agrochemical Potential
  • Trifluoromethyl Pyrimidines : Derivatives like 6-(trifluoromethyl)pyrimidine-2,4-dione exhibit herbicidal activity, suggesting the target compound could serve as a precursor for agrochemicals .
  • Thione-Containing Analogs : Pyrimidinethiones with aryl substituents (e.g., 1-(4-methoxyphenyl)-6-methyl-4-phenyl-) show antimicrobial properties, though the CF₃ group’s role remains underexplored .
Toxicity and Pharmacokinetics
  • Acute Toxicity: Related trifluoromethyl pyridinones (e.g., Ethyl 4,4,4-trifluoro-3-hydroxy-3-[(6-oxo-4-trifluoromethyl-1,6-dihydropyridin-2-yl)methyl]butanoate) were evaluated in rodents, with LD₅₀ values >500 mg/kg, indicating moderate safety .

Crystal Structure and Hydrogen Bonding

  • 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione : Forms dimeric structures via N–H···O hydrogen bonds, critical for crystal packing and solubility .
  • Target Compound : The thione group (N–H···S) may engage in weaker hydrogen bonding compared to ketones, affecting solid-state properties and solubility .

Preparation Methods

Preparation Methods Analysis

General Synthetic Routes

The preparation of 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- typically involves multi-step organic synthesis starting from appropriately substituted pyrimidine precursors. The key synthetic strategies include:

  • Cyclocondensation reactions involving substituted amidines or guanidines with trifluoromethylated β-dicarbonyl compounds or equivalents.
  • Thionation of pyrimidinones to introduce the thiol/thione functionality at the 2-position.
  • Direct substitution on pyrimidine rings bearing trifluoromethyl groups.

Specific Synthetic Procedures

Cyclocondensation with 2-Methylisothiourea Sulfate

A convergent synthetic approach involves the reaction of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines with nucleophiles to form the pyrimidinethione core. This method was reported to yield the target compounds in high yields (70–98%) with short reaction times (~30 minutes), representing a significant improvement over traditional linear cyclocondensation methods which require longer times (48 hours) and give lower yields (8–10%).

  • Key reagents: 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines, 2-methylisothiourea sulfate.
  • Conditions: Reflux in methanol/water with acid catalysis, followed by iodination and nucleophilic substitution.
  • Yields: 70–98% for various derivatives.
  • Advantages: High chemoselectivity, shorter reaction times, and scalability.
Thionation of Pyrimidin-2(1H)-ones

The thionation of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones is a common route to introduce the thiol group at the 2-position, converting the oxo group to a thione. This can be achieved using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10) under controlled conditions.

  • Typical procedure: Treatment of the pyrimidinone precursor with Lawesson’s reagent in refluxing toluene or other suitable solvents.
  • Outcome: Conversion of the 2-oxo group to 2-thione, yielding 2(1H)-pyrimidinethione derivatives.
  • Yields: Generally good, depending on substrate and conditions.
Halogenation and Subsequent Substitution

Starting from 2,4-dihydroxy-5-methoxy pyrimidine derivatives, chlorination using phosgene, diphosgene, or triphosgene under reflux conditions in the presence of catalysts (e.g., DMAP, pyridine) can yield chlorinated pyrimidine intermediates. These intermediates can then be further functionalized to introduce trifluoromethyl and methyl groups, followed by sulfur incorporation at the 2-position.

  • Conditions: Reflux at 95–130°C for 20 hours with phosgene derivatives.
  • Catalysts: DMAP, pyridine, or N-accelerine.
  • Yields: High purity products with yields ranging from 73% to 89%.
  • Industrial relevance: Mild, economical, and green process suitable for scale-up.

Data Table: Summary of Preparation Methods and Yields

Method Key Reagents/Conditions Reaction Time Yield (%) Notes
Cyclocondensation with 2-methylisothiourea sulfate 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines, MeOH/H2O, acid catalyst 30 min 70–98 High chemoselectivity, short reaction time
Thionation of pyrimidin-2(1H)-ones Lawesson’s reagent or P4S10, reflux in toluene Several hours Good Converts 2-oxo to 2-thione
Chlorination of 2,4-dihydroxy-5-methoxy pyrimidine Phosgene/diphosgene/triphosgene, DMAP/pyridine catalyst, reflux 95–130°C 20 hours 73–89 Industrially scalable, green process

Detailed Research Findings

  • Chemoselectivity and Efficiency: The direct O-alkylation and subsequent cyclocondensation strategies for preparing trifluoromethyl-substituted pyrimidinethiones have been optimized to favor high yields and selectivity, minimizing side reactions and by-products.

  • Structural Confirmation: Products obtained via these methods have been confirmed by advanced spectroscopic techniques including 1H and 13C NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction, ensuring the integrity of the synthesized compounds.

  • Industrial Applicability: The chlorination and substitution methods using phosgene derivatives are noted for their mild reaction conditions, high purity of products, and suitability for large-scale production, which is critical for commercial applications in pharmaceuticals and agrochemicals.

  • Reaction Optimization: Solvent choice, temperature, and reaction time have been systematically studied to maximize yields. For example, acetone and acetonitrile solvents under reflux conditions have been shown to provide optimal yields in O-alkylation steps.

Q & A

Q. What synthetic routes are commonly used to prepare 4-methyl-6-(trifluoromethyl)-2(1H)-Pyrimidinethione derivatives?

The synthesis of structurally related pyrimidinethiones often involves cyclocondensation or nucleophilic substitution reactions. For example, trifluoromethyl-containing analogs can be synthesized via:

  • Method C : Reaction of β-diketones with thiourea derivatives in acidic media, yielding products with moderate yields (e.g., 23–36%) .
  • Method D : Microwave-assisted cyclization of fluorinated precursors, improving reaction efficiency and reducing decomposition of thermally sensitive trifluoromethyl groups . Key considerations : Use anhydrous conditions to prevent hydrolysis of the trifluoromethyl group and employ catalysts like acetic acid to enhance cyclization .

Table 1 : Representative Synthetic Methods and Yields

MethodPrecursorConditionsYieldReference
Cβ-diketone + thioureaH2SO4, reflux23%
DFluoroalkyl ketoneMicrowave, 120°C36%

Q. Which spectroscopic and crystallographic techniques validate the structure of 4-methyl-6-(trifluoromethyl)-2(1H)-Pyrimidinethione?

Structural confirmation requires a multi-technique approach:

  • IR spectroscopy : Identifies thione (C=S) stretching vibrations at ~1250–1100 cm⁻¹ and N–H bonds at ~3200 cm⁻¹ .
  • NMR (¹H, ¹³C, ¹⁹F) :
  • ¹⁹F NMR confirms trifluoromethyl presence (δ –60 to –70 ppm) .
  • ¹H NMR detects aromatic protons and NH groups (δ 6.5–8.5 ppm) .
    • X-ray crystallography : Resolves substituent orientation (e.g., methyl vs. trifluoromethyl) and hydrogen-bonding networks critical for stability .

Q. What in vivo models are appropriate for evaluating the biological activity of this compound?

  • Acute toxicity : Administer graded doses to Sprague-Dawley rats (oral or intraperitoneal) and monitor mortality over 14 days .
  • Analgesic activity : Use CD-1 mice in a hot-plate test (55°C), measuring latency to paw-licking before and after compound administration. Data analysis via GraphPad Prism 6 with ANOVA and post-hoc tests .

Advanced Research Questions

Q. How can researchers resolve yield discrepancies in synthetic protocols for 4-methyl-6-(trifluoromethyl)-2(1H)-Pyrimidinethione?

Contradictory yields (e.g., 23% vs. 36% in Methods C and D ) may arise from:

  • Reaction conditions : Higher temperatures in conventional reflux (Method C) may degrade trifluoromethyl groups, whereas microwave-assisted heating (Method D) improves energy efficiency .
  • Purification challenges : Use column chromatography with ethyl acetate/hexane gradients to isolate polar byproducts. Optimization strategy : Conduct a Design of Experiments (DoE) to test variables (temperature, solvent, catalyst load) and identify robust conditions .

Q. What structural features correlate with biological activity in 2(1H)-Pyrimidinethione derivatives?

  • Substituent effects :
  • Methyl groups (e.g., 3S in ): Enhance lipophilicity, improving membrane permeability.

  • Methoxyphenyl groups (e.g., 4S in ): Increase ABCB1 inhibition by 3× due to π-π stacking with aromatic residues in target proteins.

    • Crystallographic insights : X-ray structures reveal planar pyrimidinethione cores and substituent conformations that influence binding affinity. For example, 4S adopts a twisted conformation, enabling better interaction with hydrophobic pockets .

    Table 2 : Substituent Impact on Biological Activity

    CompoundSubstituentABCB1 Inhibition (IC₅₀)Reference
    3S4-Methylphenyl12.5 µM
    4S4-Methoxyphenyl4.2 µM

Q. How can fluorinated substituents (e.g., trifluoromethyl) be stabilized during synthesis?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during cyclization .
  • Low-temperature reactions : Conduct steps at ≤0°C to minimize defluorination .
  • Fluorophilic solvents : Employ hexafluoroisopropanol (HFIP) to stabilize intermediates via hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.